molecular formula C23H21N3O2 B11566890 3-methyl-N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide

3-methyl-N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide

Cat. No.: B11566890
M. Wt: 371.4 g/mol
InChI Key: FOMRAFYYQGPXGX-UHFFFAOYSA-N
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Description

3-methyl-N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide is a complex organic compound with potential applications in medicinal chemistry. This compound is characterized by its unique structure, which includes a quinazolinone core, a benzamide moiety, and methyl substituents. The presence of these functional groups makes it a valuable candidate for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide typically involves multiple steps. One common method includes the acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride under controlled conditions. The reaction is carried out in the presence of an acid-binding agent like triethylamine to avoid protonation of the raw material . The reaction conditions are optimized to achieve high yield and selectivity.

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up using continuous flow microreactor systems. These systems allow for precise control of reaction parameters such as temperature, pressure, and residence time, leading to efficient production with high yield and purity . The use of microreactors also minimizes the formation of by-products, making the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the quinazolinone core.

    Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure high selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinazolinone derivatives with additional functional groups, while reduction can yield more saturated compounds .

Scientific Research Applications

3-methyl-N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-methyl-N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The quinazolinone core is known to interact with various biological pathways, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-methyl-N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C23H21N3O2

Molecular Weight

371.4 g/mol

IUPAC Name

3-methyl-N-[7-(4-methylphenyl)-5-oxo-7,8-dihydro-6H-quinazolin-2-yl]benzamide

InChI

InChI=1S/C23H21N3O2/c1-14-6-8-16(9-7-14)18-11-20-19(21(27)12-18)13-24-23(25-20)26-22(28)17-5-3-4-15(2)10-17/h3-10,13,18H,11-12H2,1-2H3,(H,24,25,26,28)

InChI Key

FOMRAFYYQGPXGX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2CC3=NC(=NC=C3C(=O)C2)NC(=O)C4=CC=CC(=C4)C

Origin of Product

United States

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